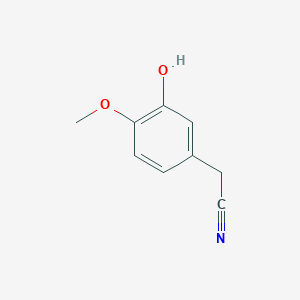2-(3-Hydroxy-4-methoxyphenyl)acetonitrile
CAS No.: 4468-58-0
Cat. No.: VC2033197
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4468-58-0 |
|---|---|
| Molecular Formula | C9H9NO2 |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | 2-(3-hydroxy-4-methoxyphenyl)acetonitrile |
| Standard InChI | InChI=1S/C9H9NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4H2,1H3 |
| Standard InChI Key | YAIONKMWQNEDJU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC#N)O |
| Canonical SMILES | COC1=C(C=C(C=C1)CC#N)O |
Introduction
Chemical Structure and Properties
Structural Features
2-(3-Hydroxy-4-methoxyphenyl)acetonitrile consists of a benzene ring substituted with hydroxyl and methoxy groups at positions 3 and 4, respectively, and an acetonitrile (CH₂CN) side chain at position 1. This arrangement creates a molecule with both electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitrile) functional groups .
Physical and Chemical Properties
The compound exists as a white to yellow solid at room temperature. The key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | 2-(3-hydroxy-4-methoxyphenyl)acetonitrile |
| CAS Number | 4468-58-0 |
| Physical Form | White to yellow solid |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 163.063328530 Da |
| Storage Conditions | Room temperature |
| Typical Purity (Commercial) | ≥95% |
Source: Compiled from PubChem and vendor data
Synthesis Methods
Several synthetic routes have been developed for 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, with approaches varying based on starting materials and reaction conditions.
Synthesis from Benzylamine Derivatives
A significant synthetic method involves the reaction of N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide. As detailed in a patent by US3983151A, this approach provides an efficient route to the related isomer 4-hydroxy-3-methoxyphenylacetonitrile, which can be adapted for the synthesis of the 3-hydroxy-4-methoxy variant .
The reaction proceeds as follows:
-
N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine reacts with hydrogen cyanide
-
The reaction occurs at elevated temperatures (100-190°C, preferably 110-140°C)
-
A diluent such as water or an inert organic solvent (preferably dimethylsulfoxide) is used
-
The reaction yields the nitrile product with elimination of the amine group
This method reportedly produces yields of 87-94% with high purity without requiring elaborate purification steps. The reaction time is relatively short (2 hours), making it economically attractive .
Analytical Characterization
Chemical Identifiers
For database searching and systematic identification, various chemical identifiers are used as shown in Table 2.
Table 2: Chemical Identifiers for 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C9H9NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4H2,1H3 |
| InChIKey | YAIONKMWQNEDJU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC#N)O |
| DSSTox Substance ID | DTXSID80452048 |
| Nikkaji Number | J303.637E |
| Wikidata | Q82272406 |
Applications and Research Findings
Pharmaceutical Intermediates
2-(3-Hydroxy-4-methoxyphenyl)acetonitrile serves as an important intermediate in pharmaceutical synthesis. While specific applications for this exact compound were limited in the search results, related compounds such as 4-hydroxy-3-methoxyphenylacetonitrile have been documented as intermediates in the preparation of pharmaceuticals like the narcotic propanidid .
The synthetic utility of this compound lies in its functional group diversity:
-
The nitrile group can be hydrolyzed to form carboxylic acids
-
The hydroxyl group provides a site for further substitution or esterification
-
The methoxy group contributes to specific binding interactions in biological systems
Chemical Research
In organic synthesis research, 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and related compounds have been studied for their roles in various transformations. For example, acrylonitrile derivatives containing similar structural motifs have been investigated for their biological activities and utility in constructing bioactive heterocycles .
The compound has structural similarities to natural products containing the 3-hydroxy-4-methoxy substitution pattern, which are often found in plants with medicinal properties. This makes it a valuable building block for natural product synthesis and analogue development.
Related Compounds
Several structurally related compounds exist, providing context for understanding the chemical behavior and applications of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.
Isomers and Analogs
Table 3: Key Isomers and Analogs of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile
| Compound | CAS Number | Molecular Formula | Description |
|---|---|---|---|
| 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile | 4468-59-1 | C₉H₉NO₂ | Positional isomer with hydroxyl and methoxy groups reversed |
| 3,4-Dimethoxyphenylacetonitrile | 93-17-4 | C₁₀H₁₁NO₂ | Analog with methoxy groups at positions 3 and 4 |
| 2-(3-Hydroxy-4,5-dimethoxyphenyl)acetonitrile | 408335-71-7 | C₁₀H₁₁NO₃ | Analog with additional methoxy group at position 5 |
| 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile | 42973-55-7 | C₁₀H₁₁NO₃ | Analog with methoxy groups at positions 3 and 5, hydroxyl at position 4 |
| 3,4,5-Trimethoxyphenylacetonitrile | 13338-63-1 | C₁₁H₁₃NO₃ | Analog with methoxy groups at positions 3, 4, and 5 |
Source: Compiled from Ambeed and related search results
Hydroxylated Derivatives
A related compound of interest is 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile (CAS: 73168-74-8), which contains an additional hydroxyl group at the alpha position of the acetonitrile chain. This compound has a molecular formula of C₉H₉NO₃ and a molecular weight of 179.173 g/mol .
Similarly, 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile (CAS: 33630-46-5) represents another hydroxylated variant with reversed positions of the ring substituents .
| Supplier | Catalog Number | Typical Purity | Form |
|---|---|---|---|
| AstaTech, Inc. | ATE410295399 | 95% | White to yellow solid |
| BLDpharm | Specific catalog number not provided | Not specified | Not specified |
| Sigma-Aldrich (via AstaTech) | ATE410295399 | 95% | White to yellow solid |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume